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Abstract

Lotiglipron (PF-07081532) is an orally active, small-molecule, non-peptide glucagon-like
peptide-1 receptor (GLP-1R) agonist that was under development by Pfizer for the treatment of
type 2 diabetes mellitus (T2DM) and obesity.[1][2] As an oral agent, lotiglipron represented a
significant potential advancement in convenience over the injectable peptide-based GLP-1R
agonists.[3] Extensive clinical investigation in Phase 1 and 2 trials demonstrated its efficacy in
glycemic control and weight reduction.[4][5] However, the development of lotiglipron was
discontinued due to observations of elevated liver transaminases in a subset of participants.
This whitepaper provides an in-depth technical overview of lotiglipron, including its
mechanism of action, preclinical and clinical data, and the experimental methodologies
employed in its evaluation.

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose
homeostasis. GLP-1 receptor agonists have become a cornerstone in the management of
T2DM and obesity, with injectable peptide-based therapies demonstrating significant efficacy.
The development of orally bioavailable, non-peptide GLP-1R agonists has been a major goal in
the pharmaceutical industry to improve patient compliance and accessibility. Lotiglipron
emerged as a promising candidate in this class, designed to be administered as a once-daily
oral tablet.
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Mechanism of Action

Lotiglipron functions as a selective agonist of the GLP-1 receptor, a Class B G-protein
coupled receptor (GPCR). Upon binding to the GLP-1R, primarily on pancreatic beta cells and
neurons in the brain, lotiglipron initiates a cascade of intracellular signaling events. The
binding of lotiglipron to the GLP-1R has been elucidated through cryo-electron microscopy
(cryo-EM), revealing its interaction with the receptor's transmembrane domain.

The primary signaling pathway activated by lotiglipron is the Gas-adenylyl cyclase pathway,
leading to an increase in intracellular cyclic adenosine monophosphate (cCAMP). This increase
in cCAMP triggers downstream effects, including:

Glucose-dependent insulin secretion: Enhanced insulin release from pancreatic beta cells in
response to elevated blood glucose levels.

e Suppression of glucagon secretion: Reduced glucagon release from pancreatic alpha cells,
which helps to lower hepatic glucose production.

o Delayed gastric emptying: Slowing of the passage of food from the stomach to the small
intestine, contributing to a feeling of fullness.

o Central effects on appetite: Acting on the hypothalamus to promote satiety and reduce food
intake.

The culmination of these effects leads to improved glycemic control and weight loss.

Signaling Pathway Diagram
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Caption: GLP-1R signaling pathway activated by Lotiglipron.

Preclinical Data
In Vitro Pharmacology

Lotiglipron's activity at the GLP-1 receptor was characterized through a series of in vitro

assays.
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Parameter Value Cell Line/System Reference
o o ) Mutated rat GLP-1R
Binding Affinity (Ki) 2770 nM
S33wW
] High-density
cAMP Accumulation
26.9 nM expressed mutant rat
(EC50)
GLP-1R S33W
B-arrestin 1 Mutant rat GLP-1R
_ 198 nM
Recruitment (EC50) S33wW
B-arrestin 2 Mutant rat GLP-1R
_ 274 nM
Recruitment (EC50) S33wW

Experimental Protocols

cAMP Accumulation Assay (General Protocol)

A common method for assessing the potency of GLP-1R agonists is the measurement of

intracellular cAMP accumulation.
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Caption: Generalized workflow for a cCAMP accumulation assay.
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Cell Culture: A suitable cell line, such as HEK293 cells stably expressing the human GLP-1
receptor, is cultured in appropriate media.

Cell Seeding: Cells are seeded into multi-well plates (e.g., 96- or 384-well) at a
predetermined density and allowed to adhere overnight.

Agonist Preparation: Serial dilutions of lotiglipron are prepared in an appropriate assay
buffer.

Cell Treatment: The culture medium is replaced with the agonist dilutions, and the cells are
incubated for a specific duration at a controlled temperature (e.g., 30 minutes at 37°C).

Cell Lysis and Detection: A lysis buffer is added to release the intracellular cAMP. The
concentration of CAMP is then quantified using a detection method such as Homogeneous
Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

Data Analysis: A dose-response curve is generated by plotting the cCAMP concentration
against the log of the agonist concentration. The half-maximal effective concentration (EC50)
is calculated from this curve.

Radioligand Binding Assay (General Protocol)

Binding affinity is determined by a competitive binding assay using a radiolabeled ligand.

Membrane Preparation: Membranes are prepared from cells overexpressing the GLP-1R.

Assay Setup: The assay is set up in a multi-well plate containing the cell membranes, a fixed
concentration of a radiolabeled GLP-1R ligand (e.g., [1251]GLP-1), and varying
concentrations of lotiglipron.

Incubation: The plate is incubated to allow the binding to reach equilibrium.
Separation: Bound and free radioligand are separated by rapid filtration.
Quantification: The amount of bound radioactivity is measured using a scintillation counter.

Data Analysis: The data is used to calculate the inhibition constant (Ki), which reflects the
affinity of lotiglipron for the GLP-1R.
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Clinical Development

Lotiglipron underwent Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability,
pharmacokinetics, and efficacy in individuals with T2DM and obesity.

Phase 1 Studies (NCT04305587, NCT05158244)

Two randomized, double-blind, placebo-controlled, multiple-ascending-dose Phase 1 studies
were conducted.

» Participants: 74 participants with T2DM and 26 participants with obesity without diabetes.
o Treatment Duration: 28 or 42 days.
e Doses: Target doses ranged from 10 mg to 180 mg per day, with dose titration.

» Key Findings:

o

The pharmacokinetic profile supported once-daily dosing.

o Dose-dependent reductions in mean daily glucose were observed in participants with
T2DM.

o The 180 mg dose led to significant reductions in HbA1c and body weight after 42 days in
participants with T2DM.

o A similar magnitude of weight loss was observed in participants with obesity.

o The most common adverse events were mild gastrointestinal issues, with nausea being
the most frequently reported.

Phase 1 Efficacy Data (42 days, T2DM cohort)

Parameter Lotiglipron (180 mg) Placebo
Change in HbAlc -1.61% (90% CI: -2.08, -1.14) -0.61% (90% ClI: -1.56, 0.34)
Change in Body Weight -5.10 kg (90% CI: -6.62, -3.58)  -2.06 kg (90% CI: -4.47, 0.36)
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Phase 2 Study (NCT05579977)

A Phase 2, randomized, double-blind, placebo-controlled, dose-ranging study was initiated to
further evaluate the efficacy and safety of lotiglipron. This study was terminated early due to

safety concerns.

o Participants: 901 participants were treated (512 in the T2DM cohort and 389 in the obesity
cohort).

o Key Efficacy Findings:

o Statistically significant reductions in HbAlc were observed across all lotiglipron doses at
week 16 in the T2DM cohort.

o Statistically significant decreases in body weight were observed across all lotiglipron

doses at week 20 in the obesity cohort.

Phase 2 Efficacy Data

Lotiglipron Change from Placebo
Cohort Parameter ]
Dose Baseline Change
Change in -1.44% (90% Cl:  -0.07% (90% CI:
T2DM (Week 16) 80 mg
HbAlc -1.63, -1.26) -0.25, 0.11)

Obesity (Week Change in Body 200 mg (five-step  -7.47% (90% CI: -1.84% (90% CI:
20) Weight titration) -8.50, -6.43) -2.85, -0.83)

Discontinuation of Development

The clinical development of lotiglipron was terminated in June 2023. The decision was based
on pharmacokinetic data from Phase 1 drug-drug interaction studies and the observation of
elevated liver transaminases in a subset of participants in both Phase 1 and Phase 2 studies.
While no participants exhibited liver-related symptoms or liver failure, the safety signal led to
the discontinuation of the program. A retrospective review of preclinical data did not show any
signals of liver toxicity, suggesting the transaminase elevations may be specific to humans.
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Conclusion

Lotiglipron was a potent, orally available, non-peptide GLP-1R agonist that demonstrated
significant efficacy in improving glycemic control and reducing body weight in early-phase
clinical trials. Its development highlighted the potential of small molecules to provide a
convenient alternative to injectable peptide-based therapies for T2DM and obesity. However,
the emergence of a liver safety signal in clinical studies ultimately led to the termination of its
development. The case of lotiglipron underscores the challenges in the development of novel
therapeutics and the critical importance of thorough safety evaluation. The insights gained from
the lotiglipron program, including its structural engagement with the GLP-1R, contribute to the
broader understanding of small-molecule agonism of this important therapeutic target and may
inform the development of future oral incretin-based therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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